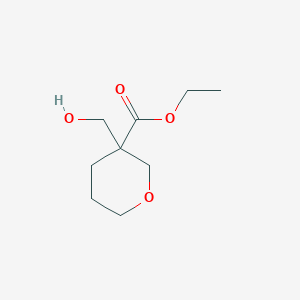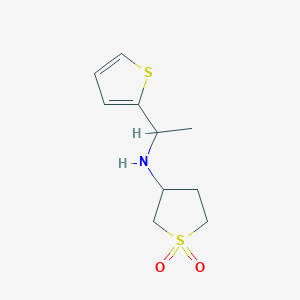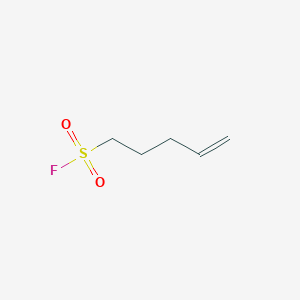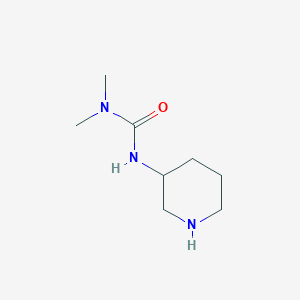
3,3-Dimethyl-1-(piperidin-3-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethyl-1-(piperidin-3-yl)urea is a chemical compound that features a piperidine ring substituted with a urea moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the piperidine ring, a six-membered heterocycle containing nitrogen, makes it a valuable scaffold in drug design and synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1-(piperidin-3-yl)urea typically involves the reaction of piperidine derivatives with isocyanates or carbamoyl chlorides. One common method includes the reaction of 3-piperidinol with dimethylcarbamoyl chloride under basic conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent side reactions and ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration can lead to consistent product quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-1-(piperidin-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols.
Scientific Research Applications
3,3-Dimethyl-1-(piperidin-3-yl)urea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor modulation.
Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-1-(piperidin-3-yl)urea involves its interaction with molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological activity. The specific pathways involved depend on the target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethyl-1-(piperidin-4-yl)urea: Similar structure but with the urea moiety attached to the 4-position of the piperidine ring.
3,3-Dimethyl-1-(pyridin-3-yl)urea: Contains a pyridine ring instead of a piperidine ring.
Uniqueness
3,3-Dimethyl-1-(piperidin-3-yl)urea is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the urea moiety on the piperidine ring can affect the compound’s ability to interact with molecular targets, making it distinct from similar compounds.
Properties
Molecular Formula |
C8H17N3O |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
1,1-dimethyl-3-piperidin-3-ylurea |
InChI |
InChI=1S/C8H17N3O/c1-11(2)8(12)10-7-4-3-5-9-6-7/h7,9H,3-6H2,1-2H3,(H,10,12) |
InChI Key |
MDJZCULZJWAILA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)NC1CCCNC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate](/img/structure/B13240818.png)
amine](/img/structure/B13240832.png)
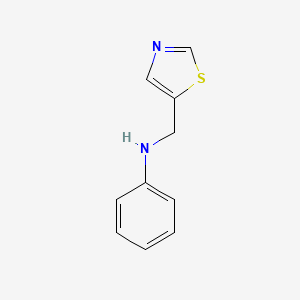
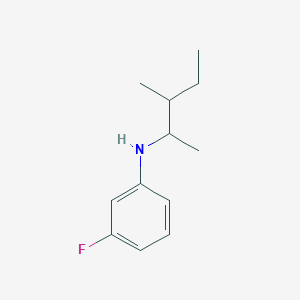


![4-Methyl-2-[(5-methylhexan-2-yl)amino]pentan-1-ol](/img/structure/B13240854.png)

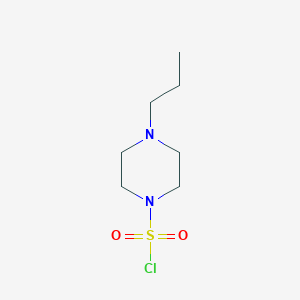
![ethyl N-[1-(4-methoxyphenyl)-3-oxo-2-(propan-2-yl)propyl]carbamate](/img/structure/B13240865.png)

